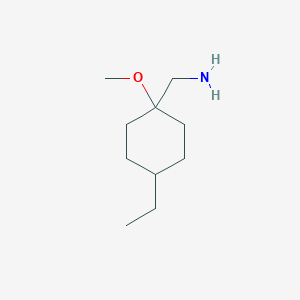

(4-Ethyl-1-methoxycyclohexyl)methanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H21NO |

|---|---|

Molecular Weight |

171.28 g/mol |

IUPAC Name |

(4-ethyl-1-methoxycyclohexyl)methanamine |

InChI |

InChI=1S/C10H21NO/c1-3-9-4-6-10(8-11,12-2)7-5-9/h9H,3-8,11H2,1-2H3 |

InChI Key |

PPZNMRIUBBRFRD-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCC(CC1)(CN)OC |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches Towards 4 Ethyl 1 Methoxycyclohexyl Methanamine

Enantioselective and Diastereoselective Synthesis of (4-Ethyl-1-methoxycyclohexyl)methanamine and its Stereoisomers

The stereocontrolled synthesis of this compound requires careful planning to establish the desired relative and absolute configurations of the stereocenters. Enantioselective and diastereoselective methods are paramount in achieving high purity of a single stereoisomer.

Chiral Pool Approaches in the Derivation of this compound

Chiral pool synthesis utilizes readily available, enantiopure natural products as starting materials to impart chirality to the target molecule. wikipedia.orgnih.gov For the synthesis of this compound, a potential chiral pool starting material could be a terpene like (+)- or (-)-carvone, which possesses a substituted cyclohexane (B81311) ring. nih.gov The synthesis would involve a series of chemical transformations to modify the existing functional groups and introduce the required ethyl, methoxy (B1213986), and methanamine moieties. This approach offers the advantage of starting with a molecule that already has a defined stereochemistry, which can guide the stereochemical outcome of subsequent reactions. The use of chiral pool terpenes is a well-established strategy in the total synthesis of complex natural products. nih.gov

Asymmetric Catalysis for the Stereocontrolled Construction of the Cyclohexyl Ring and Methoxy Substitution in this compound

Asymmetric catalysis offers a powerful alternative to chiral pool synthesis, allowing for the creation of chiral molecules from achiral or racemic precursors. Organocatalytic domino reactions, for instance, have been successfully employed for the asymmetric synthesis of highly functionalized cyclohexanes with multiple stereocenters. nih.gov A hypothetical approach for the target molecule could involve a Michael-Michael-aldol cascade reaction to construct the substituted cyclohexane core with high stereoselectivity. nih.gov

Furthermore, asymmetric transfer hydrogenation of substituted cyclohexenones using bifunctional ruthenium catalysts can provide enantiomerically enriched 4-hydroxy-cyclohexanone derivatives. mdpi.com This hydroxy group could then be methylated to introduce the methoxy substituent. The stereocontrol in these reactions is dictated by the chiral catalyst, which creates a chiral environment that favors the formation of one enantiomer over the other.

Below is a table summarizing the performance of various catalysts in asymmetric reactions for the synthesis of substituted cyclohexanes, based on analogous reactions found in the literature.

| Catalyst | Reaction Type | Substrate | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee %) |

| Amino-squaramide | Michael-Michael-1,2-addition | β-ketoester, β-nitrostyrene, α,α-dicyanoolefin | Functionalized cyclohexane | 68-86 | >30:1 | 96-99 |

| (R,R)-Noyori-I | Asymmetric Transfer Hydrogenation | Cyclohexenone | 4-Hydroxy-2-cyclohexenone | 95 | - | 99 |

| Chiral Phosphoric Acid | [4+2] Cycloaddition | Benzocyclobutylamine, α-substituted vinylketone | Benzocyclohexylamine | 60-85 | >20:1 | 80-92 |

Diastereoselective Introduction of the Methanamine Moiety in this compound Precursors

Once the stereochemically defined 4-ethyl-1-methoxycyclohexanone precursor is synthesized, the final step would be the introduction of the methanamine moiety. This can be achieved through a diastereoselective reductive amination. The ketone can be reacted with methanamine to form an intermediate imine, which is then reduced to the desired amine. The stereochemical outcome of this reaction can be influenced by the choice of reducing agent and the steric hindrance posed by the existing substituents on the cyclohexane ring. The bulky ethyl and methoxy groups would likely direct the incoming hydride from the less hindered face of the molecule, leading to a preferential formation of one diastereomer. Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine (B46788) derivatives via [4 + 2] cycloadditions has also been reported as a powerful tool for constructing such motifs. nih.govrsc.org

Novel Synthetic Pathways and Reaction Optimization for the Production of this compound

The development of novel synthetic pathways is crucial for improving the efficiency and sustainability of chemical synthesis. For the production of the target molecule, a potential novel pathway could involve a photoredox-catalyzed [4 + 2] cycloaddition to construct the cyclohexylamine core in a single step with high stereoselectivity. nih.govrsc.org

Reaction optimization is another critical aspect of developing a practical synthetic route. This involves systematically varying reaction parameters such as temperature, pressure, catalyst loading, and solvent to maximize the yield and selectivity of the desired product. For the final reductive amination step, optimization of conditions would be key to achieving high diastereoselectivity. newtopchem.comkoreascience.krmdpi.comresearchgate.net The table below shows typical parameters that are optimized in the synthesis of cyclohexylamine from cyclohexanone.

| Parameter | Range | Effect on Yield and Selectivity |

| Temperature | 100-200 °C | Higher temperatures can increase reaction rate but may lead to side products. |

| Pressure | 1-10 MPa | Higher pressure generally favors the formation of the amine product. |

| Catalyst | Ni, Rh, Cu-based | The choice of catalyst significantly impacts conversion and selectivity. |

| Hydrogen Source | H2 gas, Formic acid | H2 gas is common in industrial processes. |

Mechanistic Investigations of Key Bond-Forming Steps in this compound Synthesis

Understanding the reaction mechanisms of the key bond-forming steps is essential for optimizing the synthesis and controlling the stereochemical outcome. For the asymmetric construction of the cyclohexyl ring, mechanistic studies would focus on the transition state of the catalyzed reaction to understand how the chiral catalyst induces enantioselectivity. In the diastereoselective introduction of the methanamine moiety, computational studies could be employed to predict the most stable conformation of the intermediate imine and the preferred trajectory of the hydride attack, thus explaining the observed diastereoselectivity. Mechanistic insights into C-N bond formation are crucial for developing more efficient and selective amination reactions.

Chemical Reactivity and Derivatization Pathways of 4 Ethyl 1 Methoxycyclohexyl Methanamine

Nucleophilic Reactivity of the Primary Amine Functionality in (4-Ethyl-1-methoxycyclohexyl)methanamine

The lone pair of electrons on the nitrogen atom of the primary aminomethyl group makes it a potent nucleophile and a Brønsted-Lowry base. This inherent nucleophilicity is the cornerstone of its reactivity, allowing it to readily participate in a variety of bond-forming reactions.

Acylation and Alkylation Reactions of the Amine

The primary amine of this compound can be readily acylated by reacting with acylating agents such as acyl chlorides or anhydrides. This reaction, typically carried out in the presence of a base to neutralize the acid byproduct, results in the formation of a stable amide linkage. A variety of acyl groups can be introduced, allowing for the synthesis of a wide array of N-acylated derivatives. organic-chemistry.org

Alkylation of the amine with alkyl halides proceeds via a nucleophilic substitution (SN2) mechanism. ucalgary.calibretexts.org The amine acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide to form a new carbon-nitrogen bond. ucalgary.ca However, this reaction can be challenging to control, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to polyalkylation and the formation of tertiary amines and quaternary ammonium (B1175870) salts. masterorganicchemistry.comwikipedia.org To achieve mono-alkylation, specific strategies such as using a large excess of the primary amine may be employed. youtube.com

Table 1: Representative Acylation and Alkylation Reactions

| Reaction Type | Reagent | Product Type |

|---|---|---|

| Acylation | Acetyl Chloride | N-((4-ethyl-1-methoxycyclohexyl)methyl)acetamide |

| Alkylation | Methyl Iodide | 1-(4-Ethyl-1-methoxycyclohexyl)-N-methylmethanamine |

Formation of Imines, Amides, and Ureas from this compound

Imines: The primary amine functionality allows for the formation of imines, also known as Schiff bases, through condensation with aldehydes or ketones. peerj.commasterorganicchemistry.com This reversible reaction typically occurs under neutral or mildly acidic conditions and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. youtube.com The removal of water can drive the equilibrium towards the formation of the imine. peerj.com

Amides: Amide derivatives can be synthesized through the reaction of this compound with carboxylic acids. This transformation often requires the use of coupling agents or the activation of the carboxylic acid, for instance, by converting it to an acyl chloride. rsc.orgrsc.org Direct condensation can also be achieved under certain conditions, such as high temperatures or with specific catalysts. researchgate.netnih.govrsc.orgresearchgate.net

Ureas: The reaction of the primary amine with an isocyanate provides a direct and efficient route to substituted ureas. commonorganicchemistry.comresearchgate.net This reaction is generally rapid and proceeds by the nucleophilic addition of the amine to the electrophilic carbon of the isocyanate. commonorganicchemistry.comwikipedia.org Alternatively, ureas can be formed using phosgene (B1210022) or its equivalents, which react with the amine to form an intermediate carbamoyl (B1232498) chloride or isocyanate that then reacts with another amine molecule. wikipedia.orgasianpubs.org

Table 2: Formation of Imines, Amides, and Ureas

| Product Type | Reactant 1 | Reactant 2 | General Conditions |

|---|---|---|---|

| Imine | This compound | Aldehyde or Ketone | Neutral or mildly acidic, removal of water peerj.comyoutube.com |

| Amide | This compound | Carboxylic Acid | Coupling agent or activation of the acid rsc.orgrsc.org |

| Urea | This compound | Isocyanate | Suitable solvent (e.g., THF, DCM) at room temperature commonorganicchemistry.com |

Reactions Involving the Methoxy (B1213986) Group and Cyclohexyl Ring System of this compound

While the primary amine is the most reactive site for nucleophilic attack, the methoxy group and the cyclohexyl ring also offer opportunities for chemical modification, albeit typically under more forcing conditions.

Cleavage and Transformation of the Methoxy Ether Moiety

The methoxy group is an ether linkage, which is generally stable but can be cleaved under specific conditions. Common methods for ether cleavage involve the use of strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), or Lewis acids like boron tribromide (BBr₃). These reactions typically proceed through an SN1 or SN2 mechanism, depending on the structure of the ether and the reaction conditions. Selective cleavage of methoxy groups can sometimes be achieved, for instance, through radical hydrogen abstraction in the presence of a nearby hydroxyl group. researchgate.net

Functionalization of the Cyclohexyl Scaffold via C-H Activation, Halogenation, or Addition Reactions

The saturated cyclohexyl ring is relatively inert, but its C-H bonds can be functionalized through various modern synthetic methods.

C-H Activation: Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of unactivated C-H bonds. wikipedia.orgresearchgate.net This approach can, in principle, be applied to the ethylcyclohexyl moiety to introduce new functional groups at specific positions, although controlling regioselectivity can be a significant challenge. nih.govniu.edursc.org

Halogenation: Free radical halogenation, using reagents like chlorine or bromine in the presence of UV light or a radical initiator, can introduce halogen atoms onto the cyclohexyl ring. acs.org This reaction is often unselective, leading to a mixture of mono- and poly-halogenated products. acs.org The reactivity of the C-H bonds generally follows the order tertiary > secondary > primary. For substituted cyclohexanes, the stereochemistry of the ring can influence the site of halogenation. pressbooks.pubyoutube.com

Supramolecular Interactions and Self-Assembly Potential Exhibited by this compound

The presence of both a hydrogen bond donor (the primary amine) and a hydrogen bond acceptor (the oxygen of the methoxy group) within the same molecule suggests a potential for this compound to participate in supramolecular assembly. Hydrogen bonding is a key driving force in the formation of ordered structures in many chemical and biological systems. rsc.orgnih.govmdpi.comresearchgate.net

Exploration of Rearrangement Reactions and Fragmentations of this compound

The study of rearrangement and fragmentation reactions is crucial for understanding the chemical behavior of a molecule, particularly under energetic conditions such as those found in mass spectrometry or certain chemical reactions. For the compound this compound, a detailed analysis of these pathways provides insight into its structural stability and potential transformations. In the absence of direct experimental literature for this specific molecule, a theoretical exploration based on established principles of organic chemistry and mass spectrometry of analogous structures is presented.

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer. For this compound, several types of rearrangements could be postulated, particularly those involving the formation of carbocation intermediates.

One potential pathway involves acid-catalyzed conditions where the methoxy group or the aminomethyl group could be protonated. Protonation of the methoxy group and subsequent loss of methanol (B129727) could generate a tertiary carbocation at the C1 position of the cyclohexane (B81311) ring. This carbocation could then undergo skeletal rearrangements. A common rearrangement for cyclohexyl carbocations is a ring contraction to form a more stable cyclopentylmethyl cation. This process is driven by the release of ring strain and the potential for achieving a more stable carbocationic center.

Another possibility is a Wagner-Meerwein rearrangement. If a carbocation is formed at the C1 position, a hydride shift from an adjacent carbon or the migration of the ethyl group could occur to yield a more stable carbocation. The relative stability of the resulting carbocation would determine the favorability of such a shift.

It is also conceivable that under specific conditions, rearrangements involving the aminomethyl group could occur. For instance, a 1,2-hydride shift from the methylene (B1212753) group to a carbocationic center on the ring would be a possibility. The likelihood of these rearrangements depends on the specific reaction conditions, such as temperature, solvent, and the presence of catalysts.

Mass spectrometry is a powerful analytical technique that provides information about the structure of a molecule by analyzing its fragmentation pattern upon ionization. The fragmentation of this compound would likely be initiated by the removal of an electron from one of the lone pairs on the nitrogen or oxygen atoms, as these are the most easily ionizable sites.

The resulting molecular ion (M⁺˙) would be unstable and prone to fragmentation through several pathways. The fragmentation of cyclic ethers and aliphatic amines often involves alpha-cleavage, which is the cleavage of a bond adjacent to the heteroatom.

Alpha-Cleavage:

Cleavage adjacent to the Nitrogen Atom: One of the most favorable fragmentation pathways for amines is the cleavage of the C-C bond alpha to the nitrogen atom. In this case, cleavage of the bond between the cyclohexane ring and the aminomethyl group would result in the formation of a stable iminium ion (CH₂=NH₂⁺) with a mass-to-charge ratio (m/z) of 30. The other fragment would be a (4-ethyl-1-methoxycyclohexyl) radical. This is often a dominant peak in the mass spectra of primary amines.

Cleavage adjacent to the Oxygen Atom: Alpha-cleavage can also occur adjacent to the methoxy group. This could involve the loss of a methyl radical (•CH₃) to form an oxonium ion, or the cleavage of a ring C-C bond adjacent to the C1 carbon.

Other Fragmentation Pathways:

Loss of the Methoxy Group: The molecular ion could undergo cleavage of the C-O bond of the methoxy group, leading to the loss of a methoxy radical (•OCH₃) and the formation of a cation at the C1 position of the cyclohexane ring.

Loss of the Ethyl Group: Cleavage of the bond connecting the ethyl group to the cyclohexane ring would result in the loss of an ethyl radical (•C₂H₅).

Ring Opening and Fragmentation: The cyclohexane ring itself can undergo fragmentation. Following ionization, the ring could open to form a linear radical cation, which would then fragment further through various cleavage reactions. The presence of the substituents would influence the specific pathways of ring fragmentation. For instance, the loss of ethene (C₂H₄) via a retro-Diels-Alder reaction is a common fragmentation pathway for cyclohexene (B86901) derivatives, and analogous fragmentations could be envisioned for the saturated ring after initial bond cleavage.

The table below summarizes some of the plausible primary fragment ions of this compound that could be observed in an electron ionization (EI) mass spectrum.

| Proposed Fragment Ion | m/z (Mass-to-Charge Ratio) | Plausible Fragmentation Pathway |

| [M - •CH₃]⁺ | M - 15 | Alpha-cleavage with loss of a methyl radical from the methoxy group. |

| [CH₂=NH₂]⁺ | 30 | Alpha-cleavage adjacent to the nitrogen atom. |

| [M - •OCH₃]⁺ | M - 31 | Loss of a methoxy radical. |

| [M - •C₂H₅]⁺ | M - 29 | Loss of an ethyl radical. |

| [M - CH₂NH₂]⁺ | M - 31 | Cleavage of the bond between the ring and the aminomethyl group. |

It is important to note that these are predicted pathways based on general principles. The actual mass spectrum would show a complex pattern of peaks, including those from secondary and tertiary fragmentations. The relative abundance of each fragment ion would depend on its stability and the kinetics of the various fragmentation processes. Detailed analysis using high-resolution mass spectrometry and tandem mass spectrometry (MS/MS) would be required to definitively elucidate the fragmentation pathways of this compound.

Advanced Spectroscopic and Structural Elucidation of 4 Ethyl 1 Methoxycyclohexyl Methanamine

Conformational Analysis of the Cyclohexyl Ring in (4-Ethyl-1-methoxycyclohexyl)methanamine via High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

The conformational landscape of this compound is dominated by the chair conformation of the cyclohexane (B81311) ring, which minimizes torsional and steric strain. The molecule exists as two potential diastereomers: cis and trans, referring to the relative positions of the ethyl and aminomethyl groups. Each diastereomer, in turn, exists as a pair of interconverting chair conformers.

For the trans diastereomer, one conformer can place both the C4-ethyl group and the C1-aminomethyl group in equatorial positions (diequatorial), while the ring-flipped conformer would place them both in axial positions (diaxial). Due to severe 1,3-diaxial interactions, the diaxial conformation is significantly less stable. libretexts.orglumenlearning.com Therefore, the conformational equilibrium for the trans isomer is expected to overwhelmingly favor the diequatorial conformer.

For the cis diastereomer, both chair conformers will have one axial and one equatorial substituent. The equilibrium will favor the conformer where the sterically bulkier group occupies the equatorial position to minimize steric strain. libretexts.orglibretexts.org The relative steric bulk, often quantified by A-values, generally follows the order: ethyl > aminomethyl > methoxy (B1213986). Consequently, the conformer with the equatorial ethyl group and axial aminomethyl/methoxy groups would be predicted to be more stable.

High-resolution NMR spectroscopy is the primary tool for investigating these conformational equilibria. Techniques such as low-temperature NMR can "freeze" the ring interconversion, allowing for the direct observation and integration of signals from individual conformers. scholaris.ca Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide through-space proton-proton distance information, helping to confirm the spatial relationship between substituents and thus the dominant conformation.

The following interactive table outlines hypothetical ¹H and ¹³C NMR chemical shifts for the most stable conformer of trans-(4-Ethyl-1-methoxycyclohexyl)methanamine in CDCl₃, based on typical values for similar structural motifs. rsc.orgillinois.edusigmaaldrich.com

Interactive Data Table: Predicted NMR Chemical Shifts Use the filter buttons to switch between ¹H and ¹³C NMR data.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| -CH₂-NH₂ | 2.65 | s (singlet) | - |

| -O-CH₃ | 3.20 | s (singlet) | - |

| -CH₂-CH₃ | 1.35 | q (quartet) | 7.5 |

| -CH₂-CH₃ | 0.88 | t (triplet) | 7.5 |

| Cyclohexyl H (axial) | 1.10 - 1.30 | m (multiplet) | - |

| Cyclohexyl H (equatorial) | 1.60 - 1.85 | m (multiplet) | - |

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (quaternary) | 75.0 |

| -CH₂-NH₂ | 48.5 |

| -O-CH₃ | 49.5 |

| C4 | 38.0 |

| Cyclohexyl CH₂ | 30.0 - 35.0 |

| -CH₂-CH₃ | 29.0 |

| -CH₂-CH₃ | 12.0 |

Stereochemical Assignment of this compound Enantiomers and Diastereomers through Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD))

With two chiral centers at the C1 and C4 positions, this compound can exist as two pairs of enantiomers (four stereoisomers in total). Chiroptical techniques, which measure the differential interaction of chiral molecules with polarized light, are indispensable for assigning the absolute configuration of these stereoisomers. nih.gov

Vibrational Circular Dichroism (VCD) has emerged as a powerful alternative to X-ray crystallography for this purpose, particularly for molecules that are difficult to crystallize. americanlaboratory.comscm.com The methodology involves a synergistic approach between experiment and theory. First, the experimental VCD spectrum of a purified enantiomer is recorded in solution. Concurrently, the three-dimensional structures of possible conformers of a specific enantiomer (e.g., the (1R, 4R) configuration) are modeled using computational methods like Density Functional Theory (DFT). The theoretical VCD spectrum is then calculated as a Boltzmann-weighted average of the spectra of the most stable conformers.

The absolute configuration is assigned by comparing the experimental spectrum to the calculated one. americanlaboratory.comresearchgate.net A strong correlation in the sign and relative intensity of the VCD bands provides a confident assignment. If the experimental spectrum is opposite in sign to the calculated spectrum, the molecule is assigned the opposite absolute configuration.

Interactive Data Table: Hypothetical VCD Assignment This table illustrates the principle of assigning absolute configuration by comparing experimental data with theoretical calculations.

| Stereoisomer | Method | Key Spectral Region (cm⁻¹) | Observed/Calculated Sign Pattern | Confidence of Assignment |

|---|---|---|---|---|

| Isomer A | Experimental VCD | 1000-1200 | (+, -, +) | - |

| (1R, 4S)-Calculated | DFT Calculation | 1000-1200 | (+, -, +) | - |

| (1S, 4R)-Calculated | DFT Calculation | 1000-1200 | (-, +, -) | - |

| Conclusion: Isomer A is assigned the (1R, 4S) configuration. | High |

Crystallographic Analysis of this compound and its Crystalline Derivatives

X-ray crystallography provides definitive, high-resolution information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and absolute stereochemistry.

A single-crystal X-ray diffraction study of a crystalline derivative (e.g., a hydrochloride salt) of this compound would be expected to reveal the cyclohexane ring in a stable chair conformation. In the solid state, steric demands would likely force the larger substituents into equatorial positions to minimize lattice strain.

The primary amine group is a key site for intermolecular interactions. In a crystal lattice, it would act as a hydrogen bond donor, likely forming strong N-H···X hydrogen bonds (where X could be a counter-ion like chloride or an oxygen atom from a neighboring molecule). These interactions are crucial in directing the molecular packing, creating well-defined supramolecular architectures such as chains or sheets. The methoxy group's oxygen atom could also act as a hydrogen bond acceptor, further stabilizing the crystal packing.

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. Different polymorphs of a substance can exhibit different physical properties, such as melting point, solubility, and stability. An investigation into the polymorphism of this compound would involve crystallizing the compound under a variety of conditions (e.g., different solvents, temperatures, and cooling rates). Each resulting crystalline form would be analyzed by techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to identify unique polymorphs. The discovery of different polymorphs would be attributed to variations in molecular conformation or, more commonly, different arrangements of intermolecular hydrogen bonds, leading to distinct packing efficiencies and lattice energies.

Interactive Data Table: Hypothetical Crystallographic Data for a Derivative This table presents plausible single-crystal X-ray diffraction data for a hypothetical hydrochloride salt of the title compound.

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C₁₀H₂₂ClNO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.531 |

| b (Å) | 8.214 |

| c (Å) | 15.672 |

| β (°) | 98.54 |

| Volume (ų) | 1342.1 |

| Z (Molecules/Unit Cell) | 4 |

| Key H-Bond (N-H···Cl) (Å) | 3.15 |

Advanced Mass Spectrometry Techniques for Structural Confirmation and Mechanistic Insights into this compound Transformations

Mass spectrometry (MS) is a vital tool for confirming the molecular weight and elucidating the structure of organic compounds through fragmentation analysis. For this compound (MW: 171.28 g/mol ), the mass spectrum would adhere to the nitrogen rule, showing an odd nominal molecular ion peak (M⁺˙) at m/z 171.

The primary fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edu For the title compound, α-cleavage would involve the loss of the substituted cyclohexyl ring, leading to the formation of a stable iminium ion.

Another significant fragmentation process would involve cleavage within the cyclohexane ring itself. Ring-opening followed by the loss of neutral fragments like ethylene (B1197577) or other small hydrocarbons is a common pathway for cyclic compounds. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion and its fragments, allowing for the unambiguous confirmation of their elemental compositions.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation This table outlines the expected major fragments for this compound in an electron ionization (EI) mass spectrum.

| Predicted m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 171 | [C₁₀H₂₁NO]⁺˙ | Molecular Ion (M⁺˙) |

| 140 | [M - OCH₃]⁺ | Loss of methoxy radical |

| 114 | [C₇H₁₆N]⁺ | Ring cleavage and loss of C₃H₅O |

| 58 | [C₃H₈N]⁺ | α-cleavage with H-transfer |

| 44 | [CH₂NH₂]⁺ | α-cleavage (loss of cyclohexyl radical) |

Computational Chemistry and Theoretical Investigations on 4 Ethyl 1 Methoxycyclohexyl Methanamine

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Predictions of (4-Ethyl-1-methoxycyclohexyl)methanamine

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (or electron density) of many-body systems, in particular atoms, molecules, and the condensed phases. DFT calculations would provide fundamental insights into the intrinsic properties of this compound.

A typical DFT study of this compound would involve geometry optimization to find the lowest energy conformation. From the optimized structure, a wealth of electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability. A larger gap implies higher stability and lower reactivity.

Furthermore, the molecular electrostatic potential (MEP) surface would be calculated to identify the electron-rich and electron-poor regions of the molecule, which are indicative of sites for electrophilic and nucleophilic attack, respectively.

Hypothetical DFT Calculation Results for this compound

| Parameter | Value | Unit |

|---|---|---|

| Total Energy | -559.876 | Hartrees |

| HOMO Energy | -0.245 | eV |

| LUMO Energy | 0.089 | eV |

| HOMO-LUMO Gap | 0.334 | eV |

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects on this compound

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules. For this compound, MD simulations would be instrumental in exploring its conformational landscape and understanding how its structure and behavior are influenced by a solvent environment.

An MD simulation would model the interactions between the atoms of the molecule and the surrounding solvent molecules (e.g., water, ethanol) over time. This would reveal the preferred conformations of the flexible cyclohexyl ring and the side chains. The simulation would also provide information on the solvation free energy, which is the energy change associated with transferring the molecule from a vacuum to a solvent. This is a critical parameter for understanding the molecule's solubility and how it interacts with its environment.

The radial distribution function (RDF) would also be calculated from the MD trajectory to describe how the density of solvent molecules varies as a function of distance from a specific atom or group in this compound. This provides detailed information on the solvation shell structure.

Hypothetical Molecular Dynamics Simulation Results in Water

| Property | Value | Unit |

|---|---|---|

| Solvation Free Energy | -8.5 | kcal/mol |

| Average End-to-End Distance | 6.2 | Ångströms |

Quantitative Structure-Activity Relationship (QSAR) Modeling for the Design of Novel Derivatives with Tuned Chemical Properties

Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models used in the chemical and biological sciences and engineering. In the context of this compound, QSAR would be a valuable tool for designing new derivatives with desired properties.

A QSAR study would involve creating a dataset of structurally similar molecules with known activities or properties. For each molecule, a set of molecular descriptors (e.g., physicochemical, topological, electronic) would be calculated. Statistical methods would then be used to build a mathematical model that correlates these descriptors with the observed activity.

Once a predictive QSAR model is established, it can be used to predict the properties of new, unsynthesized derivatives of this compound. This allows for the in silico screening of large numbers of potential compounds, prioritizing the most promising candidates for synthesis and experimental testing, thereby saving time and resources.

Hypothetical QSAR Model for a Desired Property

| Descriptor | Coefficient | p-value |

|---|---|---|

| LogP (Lipophilicity) | 0.45 | < 0.01 |

| Polar Surface Area | -0.21 | < 0.05 |

| Molecular Weight | 0.12 | < 0.05 |

Reaction Mechanism Elucidation and Transition State Analysis of Chemical Transformations Involving this compound

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions. For this compound, this would involve using quantum mechanics calculations, such as DFT, to map out the potential energy surface of a given reaction.

This process involves identifying the structures of the reactants, products, and any intermediates, as well as the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate. By calculating the activation energy (the energy difference between the reactants and the transition state), the feasibility and kinetics of a proposed reaction mechanism can be assessed.

These calculations would provide a detailed, atomistic understanding of how chemical transformations involving this compound occur, which is essential for optimizing reaction conditions and controlling product formation.

Hypothetical Reaction Energetics for a Postulated Reaction

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate | -5.8 |

| Transition State 2 | +12.1 |

Applications of 4 Ethyl 1 Methoxycyclohexyl Methanamine in Specialized Chemical Contexts

Potential Role as a Chiral Auxiliary or Ligand in Asymmetric Catalysis for Non-Biological Transformations

The presence of a stereocenter at the 1-position of the cyclohexyl ring, along with the primary amine group, theoretically allows for (4-Ethyl-1-methoxycyclohexyl)methanamine to be resolved into its enantiomers. These enantiomerically pure forms could potentially serve as chiral auxiliaries or ligands in asymmetric catalysis.

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. nih.gov The auxiliary is typically attached to the substrate, directs the stereoselective formation of a new stereocenter, and is then removed. Given its chiral nature and the presence of a primary amine that can be readily converted into an amide or imine, enantiomerically pure this compound could potentially be used to direct stereoselective alkylations, additions, or cyclizations. The steric bulk of the substituted cyclohexyl ring could effectively shield one face of a reactive intermediate, leading to high diastereoselectivity.

Furthermore, the primary amine could act as a coordinating group, allowing the molecule to function as a ligand for a metal catalyst. Chiral ligands are fundamental to asymmetric catalysis, where a small amount of a chiral metal complex can generate large quantities of an enantiomerically enriched product. The nitrogen atom of the amine could coordinate to a metal center, and the chirality of the cyclohexyl backbone could create a chiral environment around the metal, influencing the stereochemical course of reactions such as hydrogenations, oxidations, or carbon-carbon bond-forming reactions. However, without experimental data, the efficacy of this compound in these roles remains speculative.

Postulated Utilization as a Key Building Block in the Synthesis of Complex Organic Scaffolds

The structure of this compound makes it a potential building block in the synthesis of more complex organic molecules, such as natural products or specialty polymers. Building blocks in organic synthesis are relatively simple molecules that can be incorporated into a larger structure. researchgate.netnih.gov

The primary amine group is a versatile functional handle that can participate in a wide array of chemical transformations. For instance, it can be acylated to form amides, alkylated to form secondary or tertiary amines, or used in reductive amination to connect to carbonyl-containing fragments. The cyclohexyl ring provides a rigid, three-dimensional scaffold that can be desirable in the construction of complex architectures. The ethyl and methoxy (B1213986) substituents could also influence the conformational preferences and solubility of resulting molecules.

In the context of natural product synthesis, the incorporation of such a substituted cycloalkane could be a strategy to introduce specific spatial arrangements of functional groups. beilstein-journals.orgnih.gov However, a search of the literature does not reveal any instances of this compound being used in the total synthesis of any known natural product.

Theoretical Incorporation into Advanced Polymeric Materials, Supramolecular Frameworks, or Coordination Compounds

The functional groups present in this compound suggest its theoretical utility in materials science.

Polymeric Materials: The primary amine allows for the possibility of incorporating this compound into polymers. For example, it could serve as a monomer in the synthesis of polyamides or polyimines through reactions with dicarboxylic acids or dialdehydes, respectively. The bulky and non-polar cyclohexyl group would likely impact the physical properties of the resulting polymer, potentially increasing its thermal stability, altering its solubility, or influencing its morphology.

Supramolecular Frameworks and Coordination Compounds: Supramolecular chemistry involves the assembly of molecules through non-covalent interactions. bham.ac.uk The amine group of this compound could participate in hydrogen bonding, a key interaction in the formation of supramolecular assemblies. Furthermore, as a ligand, it could coordinate with metal ions to form discrete coordination complexes or extended metal-organic frameworks (MOFs). nih.govresearchgate.net The structure of the ligand plays a crucial role in determining the dimensionality and porosity of the resulting framework. The substituted cyclohexyl group would act as a bulky spacer, influencing the packing and pore structure of a potential MOF. At present, there is no published research detailing the use of this compound in the construction of such materials.

Hypothetical Application in Advanced Analytical Chemistry

In the field of analytical chemistry, derivatization is often employed to enhance the detectability or separability of analytes. jfda-online.comnih.govmdpi-res.com

Derivatization Agent: this compound, with its primary amine, could theoretically be used to derivatize compounds containing functional groups such as carboxylic acids or aldehydes. The resulting products might have improved volatility for gas chromatography (GC) analysis or enhanced ionization efficiency for mass spectrometry (MS). However, there are many commercially available derivatizing agents, and without specific advantages, the development of this compound for this purpose is not documented.

Component of Chromatographic Stationary Phases: Chiral stationary phases (CSPs) are used in chromatography for the separation of enantiomers. These stationary phases are typically prepared by immobilizing a chiral molecule onto a solid support, such as silica (B1680970) gel. Enantiomerically pure this compound could potentially be covalently attached to a support to create a novel CSP. The separation mechanism would rely on the differential interactions (e.g., hydrogen bonding, steric hindrance) between the enantiomers of an analyte and the chiral environment of the stationary phase. There is currently no evidence in the literature of such a stationary phase being developed or utilized.

Future Directions and Emerging Research Avenues for 4 Ethyl 1 Methoxycyclohexyl Methanamine

Exploration of Green Chemistry Approaches and Sustainable Synthetic Methods for (4-Ethyl-1-methoxycyclohexyl)methanamine

The principles of green chemistry are paramount in modern synthetic organic chemistry. Future research into the synthesis of this compound would likely prioritize the development of environmentally benign and efficient methodologies. Key areas of exploration could include:

Atom Economy and Waste Minimization: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby reducing waste. This could involve exploring cascade reactions or one-pot syntheses.

Use of Renewable Feedstocks: Investigating the potential for deriving the cyclohexyl core or other structural components from bio-based sources rather than petroleum-based starting materials.

Catalytic Methods: Employing catalytic amounts of reagents in place of stoichiometric ones to minimize waste and enhance reaction efficiency. This could involve biocatalysis, using enzymes to perform key transformations with high selectivity under mild conditions.

A hypothetical comparison of a traditional versus a green synthetic approach is outlined below:

| Feature | Traditional Synthetic Route (Hypothetical) | Green Chemistry Approach (Potential) |

| Starting Materials | Petroleum-derived | Bio-based or recycled materials |

| Reagents | Stoichiometric, potentially hazardous | Catalytic, non-toxic |

| Solvents | Volatile organic compounds (VOCs) | Water, supercritical CO2, or solvent-free conditions |

| Number of Steps | Multiple, with intermediate purifications | Fewer steps, potentially one-pot synthesis |

| Byproducts | Significant, requiring disposal | Minimal, ideally recyclable |

Development of Novel Catalytic Systems Utilizing this compound as a Privileged Ligand Scaffold

Future research could focus on:

Synthesis of Chiral Ligands: Developing methods to synthesize enantiomerically pure forms of this compound and its derivatives.

Coordination Chemistry: Studying the coordination of these new ligands with various transition metals to form novel catalysts.

Applications in Asymmetric Catalysis: Testing the efficacy of these new metal complexes in a range of asymmetric reactions, such as hydrogenations, C-C bond formations, and oxidations. The goal would be to achieve high enantioselectivity and turnover numbers.

The performance of such a hypothetical ligand could be benchmarked against existing privileged ligands in a model reaction:

| Catalyst System (Hypothetical) | Reaction | Enantiomeric Excess (%) | Turnover Frequency (h⁻¹) |

| [Rh((R,R)-Me-DuPhos)(COD)]BF₄ | Asymmetric Hydrogenation of MAC | >99 | 1000 |

| [M-(this compound) derivative] | Asymmetric Hydrogenation of MAC | To be determined | To be determined |

Integration of this compound into Advanced Functional Materials with Tunable Properties

The unique combination of a polar amine group and a nonpolar cycloaliphatic structure suggests that this compound could be a valuable building block for advanced functional materials.

Potential research avenues include:

Polymer Chemistry: Using the amine functionality as a monomer or a modifying agent in the synthesis of polymers. This could lead to materials with tailored properties such as thermal stability, mechanical strength, and surface characteristics.

Self-Assembling Systems: Investigating the ability of derivatives of this compound to self-assemble into ordered structures like liquid crystals or gels, driven by hydrogen bonding and van der Waals interactions.

Surface Modification: Grafting the molecule onto surfaces to alter their hydrophobicity, adhesion, or biocompatibility for applications in coatings, sensors, or biomedical devices.

Theoretical Advancements and Predictive Modeling for Enhanced Understanding of this compound Reactivity and Stereoselectivity

Computational chemistry and predictive modeling can provide profound insights into the behavior of molecules, guiding experimental work and accelerating discovery.

For this compound, theoretical studies could focus on:

Conformational Analysis: Determining the most stable conformations of the molecule and its derivatives, which is crucial for understanding its reactivity and its role as a ligand.

Reaction Mechanism Elucidation: Using quantum chemical calculations to model potential reaction pathways for the synthesis and application of the compound, helping to optimize reaction conditions.

Predictive Ligand Design: Employing computational screening to predict the catalytic performance of various derivatives of this compound as ligands, allowing for the rational design of more effective catalysts.

These computational approaches would generate a wealth of data to guide synthetic efforts and the development of new applications for this promising, yet underexplored, chemical entity.

Q & A

Q. What are the recommended synthetic strategies for (4-Ethyl-1-methoxycyclohexyl)methanamine?

- Methodological Answer : Synthesis typically involves functionalizing a cyclohexane backbone with ethyl and methoxy groups, followed by introduction of the methanamine moiety. A common approach is reductive amination of a ketone precursor (e.g., 4-ethyl-1-methoxycyclohexanone) using ammonia or ammonium acetate in the presence of a reducing agent like sodium cyanoborohydride. Alternatively, nucleophilic substitution on a halogenated cyclohexane derivative with methoxy and ethyl groups can be performed using ammonia under controlled pressure and temperature . Key steps include:

- Catalyst selection : Acidic or basic catalysts (e.g., H₂SO₄ or NaOH) to optimize reaction rates.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the amine product.

Note: Substituent positions (e.g., 4-ethyl vs. other isomers) require careful regiochemical control during synthesis.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Peaks for methoxy (δ 3.2–3.4 ppm), ethyl (δ 1.2–1.4 ppm for CH₃, δ 0.8–1.0 ppm for CH₂), and cyclohexyl protons (δ 1.4–2.1 ppm). Amine protons may appear broad due to hydrogen bonding.

- ¹³C NMR : Methoxy (δ 50–55 ppm), ethyl carbons (δ 10–15 ppm for CH₃, δ 20–25 ppm for CH₂), and cyclohexyl carbons (δ 25–35 ppm).

- IR Spectroscopy : N-H stretches (3300–3500 cm⁻¹), C-O (methoxy, 1250–1050 cm⁻¹).

- Mass Spectrometry : Molecular ion peak (m/z ≈ 185 for C₁₀H₂₁NO) and fragmentation patterns (e.g., loss of methoxy or ethyl groups).

- X-ray Crystallography : Used to resolve stereochemistry and confirm substituent positions (e.g., equatorial vs. axial ethyl/methoxy groups) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation (H335 hazard) .

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- First Aid :

- Inhalation : Move to fresh air; seek medical attention if respiratory irritation occurs.

- Skin Contact : Wash immediately with soap and water.

- Eye Exposure : Rinse with water for 15 minutes; consult a physician .

- Storage : In airtight containers, away from oxidizers, at 2–8°C.

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield and purity of this compound?

- Methodological Answer :

- Temperature Control : Lower temperatures (0–5°C) during amination reduce side reactions (e.g., over-alkylation).

- Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilicity of ammonia.

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to stabilize intermediates and improve regioselectivity .

- Yield Tracking : Use HPLC or GC-MS to monitor reaction progress. Adjust stoichiometry (e.g., excess NH₃) to drive equilibrium.

Q. How can discrepancies in reported physicochemical properties (e.g., solubility, stability) be resolved?

- Methodological Answer :

- Reproducibility Checks : Replicate experiments under identical conditions (solvent purity, temperature, humidity).

- Advanced Analytical Techniques :

- DSC/TGA : Assess thermal stability and decomposition pathways.

- Solubility Studies : Measure in aqueous/organic solvents (e.g., logP via shake-flask method) and compare with computational predictions (e.g., COSMO-RS) .

- Contradiction Analysis : Cross-validate data using multiple methods (e.g., NMR vs. X-ray for stereochemical assignments) .

Q. What computational methods predict the compound’s reactivity and biological interactions?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., GPCRs) using force fields like AMBER or CHARMM.

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO energies) to predict redox behavior or nucleophilic sites .

- Docking Studies : Use AutoDock Vina to screen binding affinities with enzymes or receptors. Validate with in vitro assays (e.g., enzyme inhibition).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.